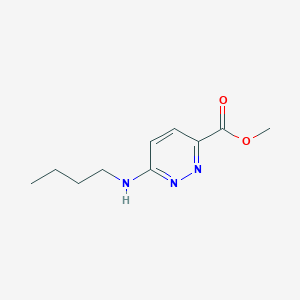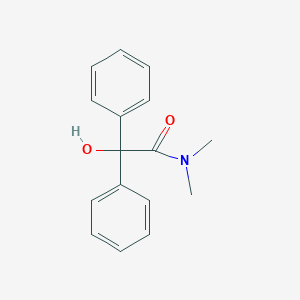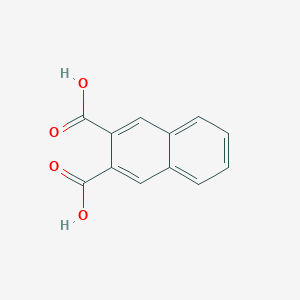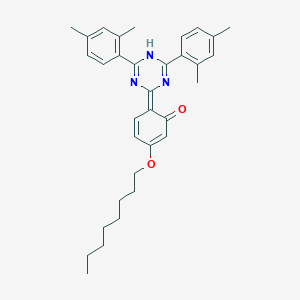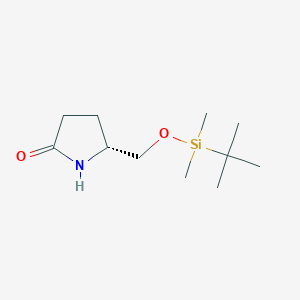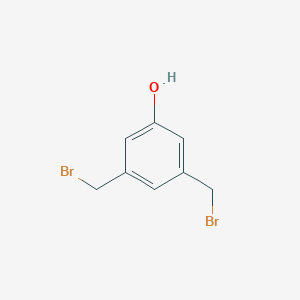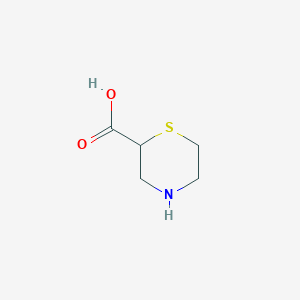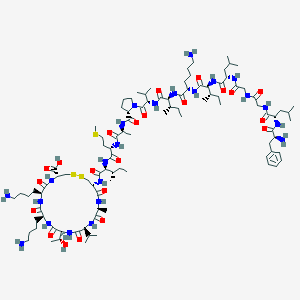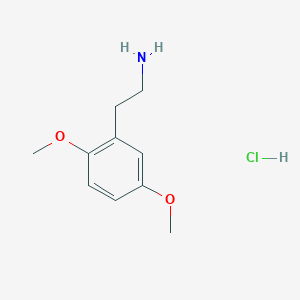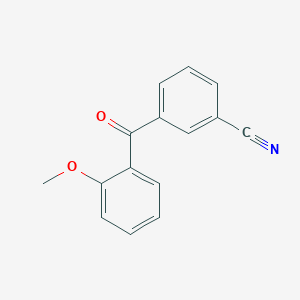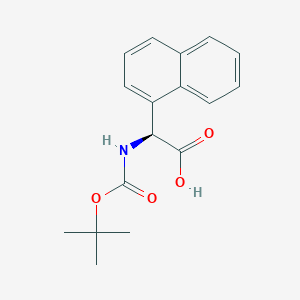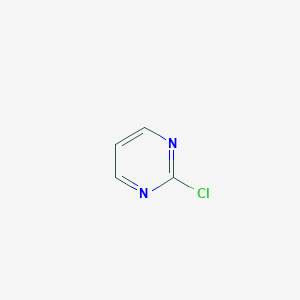![molecular formula C17H18N4O4 B141961 Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate CAS No. 74178-39-5](/img/structure/B141961.png)
Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which play a crucial role in protecting cells from oxidative damage. It has also been found to reduce the levels of inflammatory mediators such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate has several advantages and limitations for lab experiments. Its advantages include its easy synthesis method, low toxicity, and potent antioxidant and anti-inflammatory properties. However, its limitations include its limited solubility in water and its potential to undergo hydrolysis in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another potential direction is the exploration of its potential as a natural antioxidant and anti-inflammatory agent in the food and cosmetic industries. Additionally, further research is needed to elucidate its mechanism of action and to optimize its pharmacological properties.
In conclusion, Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its pharmacological properties and to optimize its potential as a therapeutic agent.
Synthesemethoden
The synthesis of Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate involves the condensation of 2,4-dioxo-7,8-dihydropteridine-6-carboxylic acid with trimethyl orthoacetate in the presence of acetic anhydride. The resulting product is then treated with ethyl iodide to yield Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate has been widely studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-5-25-13(22)8-21-16(23)14-15(19-17(21)24)20(4)12-7-10(3)9(2)6-11(12)18-14/h6-7H,5,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTAUDMKCURTRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=NC3=C(C=C(C(=C3)C)C)N(C2=NC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lumiflavin-3-acetic Acid Ethyl Ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

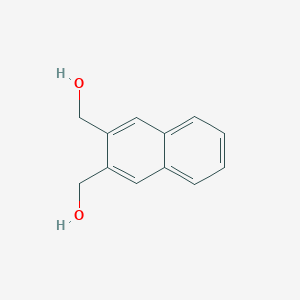
![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)
